13(14)-EpDPE

Description

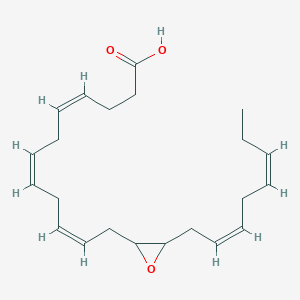

Structure

3D Structure

Properties

Molecular Formula |

C22H32O3 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(4Z,7Z,10Z)-12-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]dodeca-4,7,10-trienoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h3-4,6-7,10-15,20-21H,2,5,8-9,16-19H2,1H3,(H,23,24)/b4-3-,7-6-,13-10-,14-11-,15-12- |

InChI Key |

DCFKVKFLEPMEGT-UQZHZJRSSA-N |

SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |

Isomeric SMILES |

CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC1C(O1)CC=CCC=CCC=CCCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Generation of 13 14 Epdpe

Cytochrome P450 (CYP) Epoxygenase Pathway in DHA Metabolism

The cytochrome P450 epoxygenase pathway is a significant route for the metabolism of PUFAs, including DHA. wikipedia.orgfrontiersin.orgnih.gov CYP enzymes, particularly those belonging to the CYP2C and CYP2J families, are known to catalyze the epoxidation of the double bonds in PUFAs. frontiersin.orgthemedicalbiochemistrypage.org This process involves the incorporation of an oxygen atom across a double bond, forming a three-membered epoxide ring. wikipedia.org In the case of DHA, which contains six double bonds, CYP epoxygenases can generate multiple EpDPE regioisomers by epoxidizing any of these double bonds. wikipedia.orgfrontiersin.org

Specific CYP Isoforms Involved in 13(14)-EpDPE Synthesis

Several CYP isoforms have been implicated in the epoxidation of DHA. While the most abundant DHA regioisomer synthesized by many human recombinant CYPs, including CYP2C8 and CYP2J2, is 19,20-EpDPE, other isoforms also contribute to the formation of different EpDPEs. nih.govthemedicalbiochemistrypage.org For instance, CYP2C9 has been shown to oxidize DHA to 10,11-EpDPE. nih.gov Although 19,20-EpDPE is often the predominant product, this compound is also a prevalent DHA-derived epoxide. themedicalbiochemistrypage.orgthemedicalbiochemistrypage.org Studies using human recombinant CYPs, including CYP2C8 and CYP2J2, have demonstrated their ability to produce various DHA epoxides. nih.gov

Interactive Table 1: Reported CYP Isoforms and Their Primary DHA Epoxide Products

| CYP Isoform | Primary DHA Epoxide Product(s) |

| CYP2C8 | 19,20-EpDPE (most abundant among tested CYPs) nih.gov |

| CYP2J2 | 19,20-EpDPE (most abundant among tested CYPs) nih.govthemedicalbiochemistrypage.org |

| CYP2C9 | 10,11-EpDPE nih.gov |

| Other CYP2C and CYP2J isoforms | Various EpDPE regioisomers frontiersin.orgthemedicalbiochemistrypage.org |

Regioisomeric and Enantiomeric Considerations in EpDPE Production

The epoxidation of DHA by CYP enzymes can result in the formation of six possible regioisomers, corresponding to the six double bonds in DHA: 4,5-, 7,8-, 10,11-, 13,14-, 16,17-, and 19,20-EpDPE. wikipedia.orgfrontiersin.orgphysiology.org Each of these regioisomers can exist as a pair of enantiomers (R/S and S/R) due to the creation of a chiral center at each carbon of the epoxide ring. nih.govthemedicalbiochemistrypage.org Therefore, a single epoxidation event can yield two enantiomeric forms for each regioisomer. nih.govthemedicalbiochemistrypage.org The specific CYP isoform involved influences the regioselectivity (which double bond is epoxidized) and the enantiomeric distribution (the ratio of R/S and S/R forms) of the resulting EpDPEs. nih.gov Research indicates that the enantiomeric distributions can vary depending on the specific CYP epoxygenase. nih.gov While the most abundant regioisomer is often 19,20-EpDPE, this compound is also a significant product. themedicalbiochemistrypage.orgthemedicalbiochemistrypage.org

Interactive Table 2: Potential Regioisomers of EpDPE Derived from DHA

| Double Bond Position in DHA | EpDPE Regioisomer |

| 4-5 | 4,5-EpDPE wikipedia.org |

| 7-8 | 7,8-EpDPE wikipedia.org |

| 10-11 | 10,11-EpDPE wikipedia.orgnih.gov |

| 13-14 | This compound nih.govwikipedia.orgfrontiersin.org |

| 16-17 | 16,17-EpDPE wikipedia.org |

| 19-20 | 19,20-EpDPE wikipedia.orgnih.gov |

Precursor Substrate Utilization: Docosahexaenoic Acid (DHA)

Docosahexaenoic acid (DHA) is the direct precursor for the biosynthesis of this compound via the CYP epoxygenase pathway. medchemexpress.commedchemexpress.comcaymanchem.com DHA is a 22-carbon omega-3 PUFA with six cis double bonds. wikipedia.orgnih.gov These double bonds are located at positions 4, 7, 10, 13, 16, and 19, counting from the carboxyl end. wikipedia.org The presence of multiple double bonds provides multiple potential sites for epoxidation by CYP enzymes. wikipedia.orgfrontiersin.org DHA is a major component of biological membranes, particularly in the brain and retina, and is obtained through dietary intake or synthesized from alpha-linolenic acid. nih.govlipidmaps.org The availability of DHA as a substrate is a key factor influencing the production of EpDPEs.

Cellular and Subcellular Localization of Biosynthetic Processes

The biosynthesis of this compound and other EpDPEs occurs in cells that express the necessary CYP epoxygenase enzymes. CYP enzymes are primarily localized in the endoplasmic reticulum and mitochondria of cells. The CYP450 epoxygenases capable of metabolizing DHA to EpDPEs are widely distributed in various organs and tissues, including the liver, kidney, heart, lung, pancreas, intestine, blood vessels, blood leukocytes, and brain. wikipedia.org These tissues are known to metabolize other PUFAs like arachidonic acid to their corresponding epoxides, and it is understood that they also metabolize DHA. wikipedia.org The production of EpDPEs is often triggered by the stimulation of specific cell types through mechanisms similar to those that produce epoxyeicosatrienoic acids (EETs) from arachidonic acid. wikipedia.org

Compound Names and PubChem CIDs:

Metabolism and Enzymatic Inactivation of 13 14 Epdpe

Soluble Epoxide Hydrolase (sEH) Mediated Hydrolysis

Soluble epoxide hydrolase (sEH) is recognized as a key enzyme in the metabolic cascade of epoxy fatty acids in vivo. This enzyme catalyzes the hydrolysis of the epoxide ring, converting the epoxy fatty acid into a corresponding vicinal diol. 13(14)-EpDPE serves as a substrate for sEH. fishersci.ca The enzymatic action of sEH on this compound leads to the formation of dihydroxydocosapentaenoic acids (DiHDPEs). This hydrolysis by sEH is generally considered a deactivation pathway, as the resulting diols are typically less biologically active than their epoxy precursors.

Formation of Dihydroxydocosapentaenoic Acids (DiHDPEs) from this compound

The hydrolysis of this compound by sEH results in the opening of the epoxide ring and the introduction of two hydroxyl groups, leading to the formation of dihydroxydocosapentaenoic acids (DiHDPEs). Specifically, the sEH-mediated hydrolysis of this compound yields 13,14-DiHDPE. Other DiHDPEs, such as 7,8-DiHDPA, 10,11-DiHDPA, 16,17-DiHDPA, and 19,20-DiHDPA, have also been identified as products derived from the metabolism of EpDPEs in general. The formation of these diols represents a primary route for the metabolic inactivation and subsequent elimination of this compound.

Kinetic Parameters of this compound Hydrolysis by sEH

Human sEH exhibits high catalytic efficiency towards various epoxy fatty acids, including 13,14-EpDPE. Studies investigating the kinetics of sEH-mediated hydrolysis have shown that 13(14)-EpDPA (a synonym for this compound) is a preferred substrate for this enzyme, with a reported Km value of 3.2 µM. fishersci.ca While sEH is a major enzyme responsible for this compound hydrolysis, microsomal epoxide hydrolase (mEH) also contributes to the metabolism of this epoxy fatty acid. Comparative kinetic analyses have indicated that the enzyme specificity (kcat/KM) of sEH for 13,14-EDP (this compound) is only a few-fold higher than that of mEH. This suggests that while sEH is generally more efficient, mEH can also play a significant role in this compound hydrolysis, particularly in tissues where its expression levels are relatively high.

The following table summarizes some relevant kinetic information regarding the hydrolysis of this compound by sEH:

| Substrate | Enzyme | Parameter | Value | Notes | Source |

| 13(14)-EpDPA | sEH | Km | 3.2 µM | Preferred substrate | fishersci.ca |

| 13,14-EDP | sEH | kcat/KM | - | Few-fold higher than mEH | |

| 13,14-EDP | sEH/mEH | kcat/KM | - | Within one order of magnitude (compared) |

Impact of sEH Activity on this compound Bioavailability and Action

The activity level of sEH significantly impacts the bioavailability and biological actions of this compound. As sEH is the primary enzyme responsible for its hydrolysis and inactivation, inhibition of sEH leads to increased levels of this compound. This elevation in epoxy fatty acid concentration can potentiate their functional effects, as these molecules are signaling mediators. Conversely, increased sEH activity results in enhanced hydrolysis of this compound, leading to lower epoxy fatty acid levels and consequently higher levels of the corresponding, generally less active, diols. The ratio of diol to epoxide metabolites can serve as a valuable indicator of in vivo sEH activity. Strategies aimed at modifying epoxy fatty acids, such as this compound, to render them more resistant to sEH-mediated hydrolysis can increase their metabolic stability and potentially prolong their beneficial effects. Furthermore, sEH activity itself can be subject to regulation, for instance, through oxidative modifications that can influence its catalytic efficiency. Therefore, the intricate balance of sEH activity plays a crucial role in modulating the physiological impact of this compound.

Molecular and Cellular Mechanisms of 13 14 Epdpe Action

Modulation of Ion Channel Activity

Lipid mediators can actively control the functions of various ion channels through direct binding or signal transduction, thereby altering cellular functions. nih.gov The interaction of DHA epoxides with specific ion channels is a critical aspect of their mechanism of action, leading to significant changes in cell membrane potential and function.

Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels by 13(14)-EpDPE

Research has demonstrated that DHA and its CYP epoxygenase metabolites can activate large-conductance Ca2+-activated K+ (BKCa) channels. nih.gov While studies have often used the related compound 16,17-EpDPE as a representative DHA epoxide, the findings provide a strong basis for the mechanism of other EpDPEs like this compound. The activation of BKCa channels by DHA metabolites is a key component of their vasodilatory effects. nih.gov This activation increases the outward flow of potassium ions (K+), which leads to membrane hyperpolarization. mdpi.com The mechanism may involve the facilitation of Ca2+ release from intracellular stores, such as the sarcoplasmic reticulum, which then acts on the calcium-sensitive BKCa channels. nih.gov This activation mechanism appears to be distinct from that of other epoxy fatty acids like epoxyeicosatrienoic acids (EETs), as it was not blocked by EET antagonists. nih.gov

| Compound | Concentration | Effect on BKCa Current Density | Source |

|---|---|---|---|

| DHA | 1 μM | Significant Increase | nih.gov |

| 16,17-EpDPE | 500 nM | ~2-fold Increase | nih.gov |

Cellular Hyperpolarization Mechanisms Induced by this compound

The activation of BKCa channels by DHA epoxides is a direct mechanism for inducing cellular hyperpolarization. nih.gov By increasing the efflux of positively charged potassium ions from the cell, the membrane potential becomes more negative. nih.gov This hyperpolarization is a fundamental signaling event that regulates the function of various cell types, particularly in the vascular system. In vascular smooth muscle cells, hyperpolarization leads to the closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium concentration, and subsequent vasodilation. nih.gov This process underscores the role of EpDPEs as important regulators of vascular tone. nih.gov

Receptor-Mediated Signaling Pathways

G-protein coupled receptors (GPCRs) are the largest class of membrane proteins and are common targets for lipid mediators. mdpi.comnih.gov The signaling actions of epoxy fatty acids are often initiated by their interaction with specific cell surface receptors. nih.gov

Investigation of G-Protein Coupled Receptor (GPCR) Involvement

While a specific GPCR that binds this compound has not been definitively identified, substantial evidence from related compounds suggests the involvement of this receptor family. nih.govcaymanchem.com For instance, other epoxy fatty acids are known to exert their effects through GPCRs. nih.gov The related DHA epoxide, 19(20)-EpDPE, has been shown to suppress inflammation and fibrosis through the GPR120 receptor. caymanchem.com Furthermore, some EETs activate BKCa channels through a Gαs-coupled GPCR pathway, which stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This precedent strongly suggests that this compound may also signal through one or more GPCRs to initiate its biological effects. nih.govcaymanchem.com

Potential Interaction with Other Lipid Mediator Receptors

The structural similarity of this compound to other bioactive lipids suggests it may interact with a range of receptors. nih.gov The network of lipid mediators and their receptors is complex, with potential for cross-reactivity. mdpi.com Specialized pro-resolving mediators (SPMs) derived from DHA, such as resolvins and protectins, bind to specific GPCRs like ALX/FPR2, GPR32, and GPR120 to exert their anti-inflammatory functions. nih.gov Given that 19(20)-EpDPE utilizes GPR120, it is plausible that this compound could interact with this or other fatty acid-sensing receptors to mediate its effects. caymanchem.com

| Lipid Mediator | Associated Receptor(s) | Receptor Class | Source |

|---|---|---|---|

| 14,15-EET | EP2, EP4 | GPCR | nih.gov |

| 19(20)-EpDPE | GPR120 | GPCR | caymanchem.com |

| Resolvins (DHA-derived) | ALX/FPR2, DRV1/GPR32 | GPCR | nih.gov |

| Protectins (DHA-derived) | GPR120 | GPCR | nih.gov |

Intracellular Signaling Cascades Triggered by this compound

Following receptor binding or direct interaction with cellular components, this compound can trigger various downstream intracellular signaling cascades. These pathways ultimately orchestrate the cellular response to the lipid mediator.

One likely cascade, based on the action of related compounds, involves a Gαs-coupled GPCR. nih.gov Activation of this receptor would lead to the stimulation of adenylyl cyclase, an increase in intracellular cAMP levels, and subsequent activation of Protein Kinase A (PKA). nih.gov The PKA pathway has been directly implicated in the activation of BKCa channels by other epoxy fatty acids. nih.gov

Another potential signaling event involves the modulation of intracellular calcium. As noted, DHA metabolites may promote the release of Ca2+ from the sarcoplasmic reticulum, leading to the activation of BKCa channels. nih.gov

Furthermore, the broader family of epoxy fatty acids is known to engage other major signaling pathways to exert anti-inflammatory and protective effects. These cascades include the activation of the PI3K/Akt pathway and the inhibition of the pro-inflammatory NF-κB pathway, which are crucial for cell survival and inflammation resolution. nih.govresearchgate.net

Influence on Cell Function and Phenotype in Isolated Systems

The epoxygenated metabolite of docosahexaenoic acid (DHA), 13(14)-epoxydocosapentaenoic acid (this compound), has demonstrated significant effects on cellular functions and phenotypes in various in vitro models. Research has particularly highlighted its role in modulating processes related to angiogenesis, the formation of new blood vessels, which is a critical process in both normal physiology and in pathological conditions like cancer.

Studies have shown that this compound, as a member of the epoxydocosapentaenoic acid (EDP) class of lipid mediators, contributes to the anti-angiogenic effects associated with omega-3 fatty acids. uni.lunih.govnih.govresearchgate.net In isolated systems, the influence of EDPs has been observed on several key cellular activities that are fundamental to the angiogenic process.

One of the primary mechanisms by which this compound is thought to exert its anti-angiogenic effects is through the inhibition of endothelial cell migration. uni.lunih.govnih.govresearchgate.net Endothelial cells form the inner lining of blood vessels, and their ability to migrate is a crucial step in the sprouting of new capillaries. By impeding this migration, this compound can effectively disrupt the formation of new vascular networks.

Furthermore, EDPs, including the 13(14)-isomer, have been found to suppress the production of proteases by endothelial cells. uni.lunih.govnih.govresearchgate.net Proteases are enzymes that break down the extracellular matrix, clearing a path for migrating endothelial cells. The inhibition of protease production by this compound further contributes to its anti-angiogenic profile by making it more difficult for new blood vessels to form and extend.

The anti-angiogenic actions of EDPs are understood to be mediated, at least in part, through a vascular endothelial growth factor (VEGF) receptor 2-dependent mechanism. uni.lunih.govnih.govresearchgate.net VEGF is a potent signaling protein that promotes the growth of new blood vessels, and its receptor, VEGFR2, is a key player in mediating these effects. By interfering with this signaling pathway, this compound can effectively counteract the pro-angiogenic signals that drive neovascularization.

The table below summarizes the observed effects of the broader class of EDPs, including this compound, on cell function and phenotype in isolated systems, based on the available scientific literature.

| Cell Type | Assay | Observed Effect of EDPs (including this compound) | Phenotypic Outcome |

|---|---|---|---|

| Endothelial Cells | In vitro migration assay | Suppression of endothelial cell migration | Inhibition of a key step in angiogenesis |

| Endothelial Cells | In vitro protease production assay | Suppression of protease production | Reduced ability to degrade the extracellular matrix, hindering new vessel formation |

| Endothelial Cells | VEGF-induced signaling pathway analysis | Inhibition of VEGF receptor 2-dependent mechanisms | Blockade of pro-angiogenic signaling |

Biological Roles and Physiological Significance of 13 14 Epdpe

Cardiovascular System Dynamics

13(14)-EpDPE plays a role in regulating cardiovascular function, primarily through its effects on vascular tone and potential cardioprotective actions. medchemexpress.commedchemexpress.comresearchgate.netresearchgate.net

Vasorelaxant and Vasodilatory Properties

This compound has demonstrated vasorelaxant and vasodilatory activities. medchemexpress.commedchemexpress.com Research indicates that 13,14-EpDPE can activate large-conductance Ca²⁺-activated K⁺ (BKCa) channels in rat coronary smooth muscle and dilate coronary microvessels. nih.gov Its efficacy in dilating coronary microvessels is comparable to that of 11,12-EET, another epoxy fatty acid. nih.gov Furthermore, 13,14-EpDPE has been shown to be significantly more potent than EETs in activating BKCa channels in porcine coronary myocytes and rat small coronary arterioles. nih.gov

Modulation of Vascular Smooth Muscle Tone

The modulation of vascular smooth muscle tone by this compound is closely linked to its effect on ion channels. Activation of BKCa channels by epoxy fatty acids like this compound leads to hyperpolarization of vascular smooth muscle, which in turn causes vasodilation. nih.gov Studies have reported that 13,14-EpDPE activates BK channels in porcine coronary arterioles and rat small coronary arteries. nih.govfrontiersin.org This activation contributes to the observed vasodilatory effects. researchgate.netresearchgate.net

Cardioprotective Actions, including Anti-Arrhythmic Effects

While the primary focus of research on this compound in the cardiovascular system has been on its vasorelaxant properties, related epoxydocosapentaenoic acids (EpDPEs) synthesized from DHA have been noted for their potent anti-arrhythmic actions. nih.gov Although this compound itself is not explicitly highlighted for anti-arrhythmic effects in the provided information, the class of compounds it belongs to, EpDPEs, is recognized for protecting the heart due to these actions. nih.gov

Neurobiological and Nociceptive Processes

This compound is involved in neurobiological processes, particularly in the modulation of pain signaling. researchgate.netucanr.edu

Antihyperalgesic Activity in Pain Models

(±)13(14)-EpDPA, a synonym for this compound, has demonstrated antihyperalgesic activity in both inflammatory and neuropathic pain models. caymanchem.comtargetmol.combiomol.comglpbio.combioscience.co.uk In animal models of pain associated with inflammation, DHA epoxides, including this compound, selectively modulate nociceptive pathophysiology. researchgate.net Peripheral or central administration of EpDPEs in a rat carrageenan inflammatory pain model resulted in significant antihyperalgesic activity. ucanr.edunih.gov This suggests both peripheral and central sites of action for the anti-nociceptive effects of epoxy fatty acids. ucanr.edu

Associations with Neuroinflammation

This compound has been associated with effects on neuroinflammation. Studies have indicated that DHA-derived epoxides, including this compound, can be increased in the brain and spinal cord caymanchem.comglpbio.com. Dietary interventions, such as a low linoleic acid (LA) diet with added omega-3 fatty acids, have been shown to increase DHA-derived epoxides, including this compound, in plasma researchgate.netnih.gov. These diet-induced elevations in plasma DHA-epoxides were correlated with reduced headache frequency and improved physical and mental health in patients with chronic headaches, suggesting a link between DHA epoxides and pain reduction researchgate.net. Furthermore, dysregulation of lipid profiles, including DHA metabolites like 10,11-EpDPE and 13,14-EpDPE, has been observed in conditions such as anorexia nervosa, highlighting potential associations with neuropsychiatric disorders ucsd.edu.

Role in Angiogenesis and Tumor Biology

Research has demonstrated significant roles for this compound in angiogenesis and tumor biology, primarily as an inhibitor caymanchem.comcaymanchem.comthomassci.comtargetmol.com.

Inhibition of Angiogenesis

Epoxy metabolites of DHA, including this compound, are reported to potently inhibit angiogenesis in in vitro assays caymanchem.comcaymanchem.comthomassci.comtargetmol.com. Unlike some other fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs) derived from arachidonic acid (ARA), which can promote angiogenesis, DHA-derived epoxides like 19,20-EpDPE and other regioisomers have been shown to suppress angiogenesis nih.govfrontiersin.orgnih.gov. Studies have shown that EpDPE regioisomers can decrease vascular endothelial growth factor (VEGF)-induced angiogenesis in mice and suppress fibroblast growth factor 2 (FGF-2)-induced migration and protease production in human umbilical vein endothelial cells (HUVECs) nih.gov.

Modulation of Tumor Growth and Metastasis

In addition to inhibiting angiogenesis, this compound and other epoxy metabolites of DHA have been reported to inhibit tumor growth and metastasis in in vitro assays and animal models caymanchem.comcaymanchem.comthomassci.comtargetmol.comucdavis.edu. The anti-metastatic effect of EpDPEs may occur at the site of metastasis, potentially by blocking tumor angiogenesis nih.gov. While EETs have been associated with promoting tumor growth and metastasis in some studies, EpDPEs appear to have the opposite effect frontiersin.orgaacrjournals.orgescholarship.org. Combining DHA supplementation with sEH inhibitors, which increase levels of epoxy fatty acids, has shown synergistic effects in suppressing angiogenesis and tumor growth in kidney cancer models, likely due to elevated levels of EpDPEs aacrjournals.org.

Molecular Mechanisms Underlying Anti-Tumorigenic Effects in in vitro Models

The molecular mechanisms underlying the anti-tumorigenic effects of this compound and other DHA epoxides in in vitro models involve the suppression of endothelial cell functions crucial for angiogenesis and tumor growth caymanchem.comaacrjournals.org. Studies using HUVECs have shown that EpDPEs can inhibit VEGF-induced cell migration aacrjournals.org. This suggests that a key mechanism involves the suppression of endothelial cell migration, likely mediated by increased levels of EpDPEs aacrjournals.org. While the precise receptor-mediated signaling pathways for all EpDPE effects are still under investigation, some epoxy fatty acids are known to activate ion channels, such as BKCa channels, which can influence cellular processes nih.gov. 13,14-EpDPE is a potent activator of coronary BKCa channels nih.gov.

Anti-Inflammatory Effects and Resolution Pathways

This compound and other ω-3 PUFA epoxides possess anti-inflammatory effects and play roles in inflammation resolution pathways caymanchem.comcaymanchem.comnih.gov. These compounds are part of the cytochrome P450 (CYP) epoxygenase pathway, which metabolizes polyunsaturated fatty acids (PUFAs) into various bioactive lipids nih.govnih.gov. While some PUFA metabolites, particularly those from ω-6 fatty acids like ARA and LA produced by COX and LOX enzymes, are largely pro-inflammatory, the epoxy fatty acids (EpFAs) derived from ω-3 PUFAs like DHA and EPA are generally considered anti-inflammatory and pro-resolving nih.govfrontiersin.orgucanr.edu.

EpFAs, including EpDPEs, are thought to resolve inflammation by directly downregulating inflammatory responses and indirectly stimulating the production of specialized pro-resolving mediators (SPMs) nih.gov. They can act as anti-inflammatory agents by reducing the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression nih.govucanr.edu. Soluble epoxide hydrolase (sEH) plays a crucial role in metabolizing these beneficial epoxides into less active or potentially pro-inflammatory diols nih.govfrontiersin.orgmedrxiv.org. Inhibition of sEH leads to the accumulation of EpFAs, enhancing their anti-inflammatory effects nih.govfrontiersin.orgucanr.edu.

Systemic Oxylipin Profiles and Metabolic Regulation

This compound is a component of the complex systemic oxylipin profile, which is influenced by dietary intake of PUFAs and the activity of various metabolic enzymes, particularly CYP epoxygenases and sEH nih.govnih.govnih.govuni.luoup.com. Oxylipins are bioactive lipid metabolites that regulate various biological processes, including inflammation, vascular function, and cell behavior medrxiv.orgescholarship.org.

The levels of this compound and other DHA-derived epoxides in plasma can be influenced by dietary interventions. For instance, a low LA diet combined with omega-3 supplementation can increase plasma levels of DHA-derived epoxides, including this compound researchgate.netnih.gov. Conversely, exposure to certain environmental contaminants, such as PCB 126, has been shown to decrease plasma levels of this compound and other DHA-derived oxylipins, while increasing their corresponding diol metabolites oup.com. This highlights the impact of external factors on the metabolic regulation of these bioactive lipids oup.com.

The balance between epoxy fatty acids and their diol metabolites, regulated by sEH, is a critical aspect of metabolic regulation with implications for various physiological and pathophysiological processes nih.govfrontiersin.orgmedrxiv.org. The ratio of epoxide to diol metabolites can serve as an indicator of in vivo sEH activity medrxiv.orgresearchgate.net. Dysregulation of sEH activity and subsequent alterations in oxylipin profiles, including changes in this compound levels, have been observed in conditions like anorexia nervosa ucsd.edu.

Table: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| This compound | 11674605 |

| Docosahexaenoic Acid (DHA) | 444861 |

| Arachidonic Acid (ARA) | 444516 |

| Linoleic Acid (LA) | 5280445 |

| Eicosapentaenoic Acid (EPA) | 446284 |

| 19,20-EpDPE | 5312981 |

| Soluble Epoxide Hydrolase (sEH) | 71155339 |

| Vascular Endothelial Growth Factor (VEGF) | 377175008 |

| Fibroblast Growth Factor 2 (FGF-2) | 133535058 |

| NF-κB | 5784 |

| BKCa Channel | 21960902 |

| 10,11-EpDPE | 16061141 |

| PCB 126 | 123572 |

| 10,11-DiHDPE | 16061142 |

| 13,14-DiHDPE | 16061143 |

| 16,17-DiHDPE | 16061145 |

| 19,20-DiHDPE | 16061146 |

| 7,8-EpDPE | 16061140 |

| 7,8-DiHDPE | 16061144 |

| 16(17)-EpDPE | 14392758 |

Data Table: Effect of Dietary Intervention on Plasma DHA-derived Epoxides

| DHA-derived Epoxide | Change with H3-L6 Intervention (%) | p-value |

| This compound | 79~207 | < 0.05 |

| 16(17)-EpDPE | 79~207 | < 0.05 |

| 19(20)-EpDPE | 79~207 | < 0.05 |

Note: Data derived from a study on associations between plasma lipid mediators and chronic daily headache outcomes nih.gov. H3-L6 refers to a dietary intervention group.

Analytical Methodologies for 13 14 Epdpe Research

Quantitative Analysis Techniques

Quantitative analysis of 13(14)-EpDPE and other oxylipins primarily relies on advanced liquid chromatography-mass spectrometry platforms. These techniques offer the necessary sensitivity and selectivity to measure these compounds at physiologically relevant levels in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) are the most widely used techniques for quantifying oxylipins, including EpDPEs. mdpi.comnih.govpharmascholars.com These methods combine the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. LC-MS/MS allows for the simultaneous quantification of numerous oxylipins with high sensitivity. mdpi.comnih.govnih.gov UPLC-MS/MS, an evolution of HPLC-MS/MS, utilizes smaller particles and higher pressures to achieve faster separation times and improved chromatographic resolution. mdpi.comwaters.comuni-wuppertal.de This is particularly beneficial for separating structurally similar oxylipin isomers, which can be a significant challenge. nih.govwaters.comacs.org

Tandem mass spectrometry (MS/MS), often employing triple quadrupole (QqQ) instruments, is typically used in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes for targeted oxylipin analysis. mdpi.comresearchgate.net These modes enhance specificity by monitoring specific precursor-to-product ion transitions characteristic of the target analytes. mdpi.comnih.gov While LC-MS/MS methods offer high sensitivity, achieving low limits of quantitation (LLOQ) can still be challenging for some low-abundance oxylipins. nih.gov The development of methods with wide linearity ranges is also important for accurately quantifying oxylipins present across a broad concentration spectrum in biological samples. nih.gov

Advantages of Mass Spectrometry-Based Platforms for Oxylipin Profiling

Mass spectrometry-based platforms, particularly LC-MS/MS and UPLC-MS/MS, offer significant advantages for oxylipin profiling compared to older techniques like immunoassays. mdpi.compharmascholars.com One key advantage is the ability to simultaneously analyze a large number of oxylipins in a single run, providing a comprehensive profile of the oxylipin metabolome. mdpi.comnih.govnih.govwaters.com This multiplexing capability is crucial for understanding the complex interplay of different oxylipin pathways.

Unlike some other methods, LC-MS/MS typically does not require derivatization, which simplifies the workflow, reduces the risk of introducing impurities, and can increase sensitivity. mdpi.com Mass spectrometry offers high specificity, allowing for the differentiation of oxylipins even in complex biological matrices. nih.gov While chromatographic separation is essential, especially for isomers, MS/MS detection in modes like MRM can help distinguish co-eluting compounds based on their unique fragmentation patterns. mdpi.comacs.org The sensitivity of modern MS instruments, such as QqQ systems, allows for the detection and quantification of oxylipins present at very low, physiologically relevant concentrations. mdpi.comnih.govresearchgate.net

Sample Preparation and Extraction Methods for Biological Matrices

Effective sample preparation is a critical step in oxylipin analysis from biological matrices. It is essential for removing interfering substances, concentrating the analytes, and minimizing degradation or artificial formation of oxylipins during sample handling. pharmascholars.comuni-wuppertal.deresearchgate.netslideshare.netphenomenex.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and versatile technique for the extraction of oxylipins from various biological matrices, including plasma, serum, urine, and tissues. mdpi.compharmascholars.comresearchgate.netresearchgate.netphenomenex.comnih.gov SPE involves passing the sample through a cartridge packed with a solid stationary phase that selectively retains the target analytes based on their chemical properties, such as polarity or charge. phenomenex.comijpsjournal.com Interfering matrix components are then washed away, and the retained oxylipins are eluted using an appropriate solvent. phenomenex.comnih.gov

Various types of SPE sorbents are available, including reversed-phase materials (like C8 and C18), polymeric phases (such as Oasis HLB and Strata-X), and mixed-mode sorbents that combine hydrophobic and ion-exchange functionalities. mdpi.comresearchgate.netnih.govijpsjournal.com The choice of sorbent and elution solvent is optimized based on the characteristics of the target oxylipins and the biological matrix to achieve efficient extraction and matrix removal. pharmascholars.comnih.govnih.gov SPE can also be used to separate different lipid classes before LC-MS analysis. uni-wuppertal.de Compared to Liquid-Liquid Extraction, SPE often provides cleaner extracts and higher reproducibility, and it avoids the formation of emulsions. rocker.com.twslideshare.net High-throughput SPE in 96-well plate format is commonly used in modern bioanalytical laboratories. ijpsjournal.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is another common sample preparation method used for isolating oxylipins from biological samples. mdpi.compharmascholars.comuni-wuppertal.deresearchgate.netslideshare.netnih.govijpsjournal.com This technique involves partitioning the analytes between two immiscible liquid phases, typically an aqueous biological sample and an organic solvent. ijpsjournal.com The choice of organic solvent depends on the polarity of the target oxylipins. slideshare.net

LLE can be effective for extracting a broad range of lipids, including oxylipins. nih.gov However, it can be less selective than SPE and may result in the co-extraction of more matrix components, potentially leading to ion suppression or enhancement effects during MS analysis. researchgate.netsigmaaldrich.com Emulsion formation can also be a challenge with LLE, which can complicate the separation of the two phases. rocker.com.tw Despite these potential drawbacks, LLE remains a valuable tool in oxylipin sample preparation, and comparisons of LLE and SPE methods have been conducted to determine optimal approaches for specific oxylipin classes and matrices. uni-wuppertal.deresearchgate.net

Protein Precipitation (PPT)

Protein Precipitation (PPT) is a simple and rapid sample preparation technique often used as a preliminary step or for the analysis of certain analytes in biological fluids like plasma or serum. pharmascholars.comuni-wuppertal.deslideshare.netphenomenex.comnih.govijpsjournal.com PPT involves adding an organic solvent (such as methanol (B129727) or acetonitrile) or an acid to the biological sample, causing proteins to denature and precipitate out of the solution. slideshare.netnih.govijpsjournal.comslideshare.net The precipitated proteins are then removed by centrifugation, leaving the oxylipins in the supernatant. researchgate.net

While PPT is quick and requires minimal steps, it is generally less effective at removing matrix interferences, particularly phospholipids, compared to SPE or LLE. ijpsjournal.comsigmaaldrich.com Phospholipids can co-elute with oxylipins during LC-MS analysis and cause significant matrix effects, impacting quantification accuracy. mdpi.comsigmaaldrich.com Therefore, while useful for removing gross protein levels, PPT alone may not provide sufficient sample clean-up for sensitive oxylipin analysis, especially for low-abundance species. nih.govsigmaaldrich.com However, PPT can be used in combination with other techniques like SPE or LLE to improve sample cleanliness. slideshare.net

Chromatographic Separation Techniques for EpDPE Regioisomers

Chromatographic methods are crucial for separating this compound from other lipid species and its regioisomers, which are compounds with the same chemical formula but different positions of the epoxide group on the docosahexaenoic acid (DHA) backbone. Common EpDPE regioisomers include 7(8)-, 10(11)-, 16(17)-, and 19(20)-EpDPE. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for oxylipin separation. nih.gov Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) modes have been applied to separate epoxide and diol regioisomers derived from docosahexaenoate. NP-HPLC has demonstrated good resolution, achieving baseline separation of various products. researchgate.net RP-HPLC, particularly using C18 or C8 columns, is a primary method for separating oxylipins based on their hydrophobic properties and offers high selectivity for resolving isobaric compounds. nih.gov

The position of the hydroxyl and epoxy groups on the acyl chain can influence retention times in liquid chromatography, with epoxy-containing oxylipins generally eluting later than hydroxyl-containing ones. nih.gov Regioisomers where the functional group is located at the end of the acyl chain tend to elute earlier. nih.gov Gradient elution, using mobile phases composed of mixtures of water, acetonitrile, methanol, and isopropanol, often with acidic modifiers like acetic acid or formic acid, is commonly employed to achieve effective separation. nih.gov

Ultra-high-pressure liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is frequently used for the analysis of oxylipins, including EpDPEs, providing high sensitivity and selectivity. uni-wuppertal.deescholarship.orgresearchgate.net This approach combines the high resolution of UPLC with the selective detection capabilities of tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. sciex.comnih.gov MRM allows for the selection of specific precursor ions and their characteristic fragment ions, enabling the identification and quantification of target analytes even in complex biological matrices. sciex.comnih.govnih.gov

Ion mobility-mass spectrometry (IM-MS) coupled with LC has also shown promise in separating coeluting isomers that are difficult to resolve by LC alone. acs.org While some EpDPE isomers like 10(11)-EpDPE, this compound, and 16(17)-EpDPE may coelute in certain LC-IM-QTOF-MS methods, IM separation can provide additional resolution based on differences in their collision cross-sections. acs.org

Gas chromatography–mass spectrometry (GC-MS) is another technique used for oxylipin analysis, including the identification and characterization of epoxide and diol products. nih.govresearchgate.net GC-MS has been used to characterize underivatized or hydrogenated products and identify various epoxy-docosapentaenoate regioisomers. researchgate.net

Quality Control and Analytical Validation in this compound Measurement

Ensuring the accuracy, precision, and reliability of this compound measurements requires rigorous quality control (QC) and analytical validation procedures. nih.gov Validation of chromatographic methods is typically performed according to guidelines from regulatory bodies such as the International Conference on Harmonization (ICH). nih.govijtiir.com Key validation parameters include system suitability, linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, selectivity, and robustness. nih.govijtiir.com

Quality control samples, often prepared at different concentrations (e.g., lower limit of quantification (LLOQ), low QC, middle QC, and high QC), are analyzed alongside study samples to assess the accuracy and precision of the method. nih.govbiorxiv.org Intra-day and inter-day precision are evaluated by analyzing replicate QC samples within the same day and across multiple days, respectively. uni-wuppertal.denih.govijtiir.com Accuracy is determined by comparing the measured concentration in QC samples to their known concentrations. uni-wuppertal.denih.gov

The LOD is generally defined as the lowest analyte concentration yielding a signal-to-noise ratio (S/N) of at least 3, while the LLOQ is the lowest concentration with an S/N of at least 5 and acceptable accuracy (e.g., 80-120%). uni-wuppertal.de For this compound, reported LODs can be as low as 0.17 nmol/L in certain matrices. researchgate.net

Internal standards are critical for accurate quantification of oxylipins, helping to normalize for variations during sample preparation and analysis. nih.govbiorxiv.org Deuterated internal standards, which have similar physical properties to the target analytes but are distinguishable by mass spectrometry, are commonly used. nih.govbiorxiv.org Type I internal standards are typically deuterated versions of the target oxylipins, while Type II internal standards, such as CUDA, can be used to normalize for instrumental variations. biorxiv.org The use of appropriate internal standards helps to mitigate matrix effects and improve the accuracy of quantification. researchgate.net

Linearity of the method is assessed by analyzing calibration standards across a defined concentration range and evaluating the relationship between the analyte response and concentration, often using regression analysis with appropriate weighting factors. ijtiir.combiorxiv.org A correlation coefficient (R²) of 0.998 or greater is often considered acceptable for linearity. biorxiv.org

Selectivity ensures that the method can accurately measure the target analyte in the presence of other components in the sample matrix, including other oxylipin regioisomers and isobars. ijtiir.com This is achieved through optimized chromatographic separation and selective detection by mass spectrometry. schebb-web.denih.gov

Robustness of the method is evaluated by introducing small, deliberate variations in chromatographic parameters, such as mobile phase composition, flow rate, and column temperature, to assess their impact on the analytical results. ijtiir.com

The table below summarizes some reported analytical parameters for this compound from the search results:

| Parameter | Value(s) | Method/Matrix | Source |

|---|---|---|---|

| LOD | 0.17 nmol/L | UPLC-MS/MS in infant milk formula | researchgate.net |

| LLOQ | 0.208 (unit not specified) | LC-MS/MS in C. elegans | nih.gov |

| Retention Time | 13.56 min | LC-MS/MS in C. elegans | nih.gov |

| Retention Time | 11.07 min | LC-MS/MS (ZenoTOF 7600) | sciex.com |

| Retention Time | 18.16 min (AMPP-derivatized) | LC-IM-QTOF-MS | nih.gov |

| Precursor Ion | 343.10 m/z | LC-MS/MS in C. elegans | nih.gov |

| Precursor Ion | 343.228 m/z | LC-MS/MS (ZenoTOF 7600) | sciex.com |

| Fragment Ion(s) | 193.00 m/z | LC-MS/MS in C. elegans | nih.gov |

| Fragment Ion(s) | 193.123 m/z | LC-MS/MS (ZenoTOF 7600) | sciex.com |

| Fragment Ion(s) | 402.2307 m/z (AMPP-derivatized) | LC-IM-QTOF-MS | nih.gov |

| R² (Linearity) | ≥ 0.998 | Calibration curve (general oxylipins) | biorxiv.org |

| Intra-day Precision | ≤ 10% (plasma), ≤ 15% (oils) | LC-MS (general fatty acids) | uni-wuppertal.de |

| Inter-day Precision | < 20% (general fatty acids) | LC-MS | uni-wuppertal.de |

| Accuracy | 80-120% (at LLOQ) | Calibration curve (general oxylipins) | uni-wuppertal.de |

These analytical techniques and validation procedures are essential for the accurate and reliable measurement of this compound in various research matrices, enabling a better understanding of its biological roles.

In Vitro and in Vivo Research Models for 13 14 Epdpe Studies

Cell-Based Assays

Cell-based assays provide controlled environments to investigate the direct effects of 13(14)-EpDPE on specific cell types and their functions.

Endothelial Cell Models for Angiogenesis Studies

Endothelial cell models, such as human umbilical vein endothelial cells (HUVECs), have been employed to study the impact of epoxydocosapentaenoic acids (EpDPEs), including this compound, on angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in development, wound healing, and various diseases, including cancer. Studies have shown that EpDPEs can inhibit angiogenesis in vitro. For instance, 19,20-EpDPE, another EpDPE regioisomer, significantly inhibited endothelial tube formation and migration in HUVECs. nih.gov While the direct effects of this compound on endothelial cell angiogenesis are often discussed in the context of total EpDPE effects, research indicates that EpDPEs collectively can suppress endothelial cell migration, a key step in angiogenesis. nih.gov

Vascular Smooth Muscle Cell Models

Vascular smooth muscle cells (VSMCs) are crucial components of blood vessels, regulating vascular tone and blood pressure. Research indicates that this compound can activate large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells. nih.govfrontiersin.org Activation of these channels leads to hyperpolarization of the cell membrane, contributing to vasodilation. Studies using rat coronary smooth muscle cells and porcine coronary arterioles have shown that this compound activates BKCa channels and dilates coronary microvessels. nih.govfrontiersin.org This suggests a potential role for this compound in regulating vascular function.

Myocyte and Cardiomyocyte Applications

Myocytes and cardiomyocytes are the primary cells of muscle tissue and the heart, respectively. Research suggests that EpDPEs can have effects on cardiac cells. For example, 19,20-EpDPE has been shown to produce a negative chronotropic response in rat cardiomyocytes exposed to high calcium concentrations. nih.gov While direct studies specifically on this compound's effects on myocyte and cardiomyocyte applications are less extensively documented in the provided search results, the presence of soluble epoxide hydrolase (sEH), an enzyme that metabolizes EpDPEs, in cardiomyocytes suggests a potential regulatory role for EpDPEs in cardiac function. nih.gov Studies have indicated that approximately 90-95% of cardiac sEH activity is located in cardiomyocytes. nih.gov

Tumor Cell Line Investigations

Tumor cell lines are widely used to study the effects of compounds on cancer cell proliferation, migration, and survival. Investigations using tumor cell lines have explored the potential anti-cancer effects of EpDPEs. Studies have reported that EpDPEs can inhibit tumor growth in in vitro assays. caymanchem.com While specific data for this compound across a broad range of tumor cell lines is not detailed in the provided results, research on other EpDPE isomers, such as 16(17)-EpDPE and 19(20)-EpDPE, has shown they can suppress inflammation, inhibit angiogenesis, and reduce endothelial cell migration and proliferation, processes critical for tumor growth and metastasis. frontiersin.org Some studies have used cell lines like human cervical squamous carcinoma cells (CaSki) to investigate the effects of related pathways and compounds, highlighting the relevance of cell line models in this research area. iiarjournals.org

Animal Models for Biological Evaluation

Animal models are essential for evaluating the in vivo biological effects of compounds, including their impact on complex physiological systems and disease states.

Rodent Models for Pain and Nociception Studies

Rodent models, such as those involving inflammatory or neuropathic pain, have been used to investigate the effects of this compound on pain and nociception. Studies have demonstrated that this compound exhibits antihyperalgesic activity in inflammatory and neuropathic pain models. caymanchem.com Intraplantar or intrathecal injection of EpDPEs, including this compound, has been shown to result in significant antihyperalgesic activity in rat models of inflammatory pain. nih.govresearchgate.net These findings support an important function of EpDPEs in modulating nociceptive signaling and suggest their potential as novel therapeutics for pain management. researchgate.nettandfonline.com

Cardiovascular Function Assessment in Animal Models

Animal models, particularly rats and mice, have been instrumental in assessing the effects of this compound on cardiovascular function. Studies have shown that EpDPEs, including 13,14-EpDPE, are potent activators of large-conductance Ca²⁺-activated K⁺ (BKCa) channels nih.govphysiology.org. Activation of these channels in vascular smooth muscle leads to hyperpolarization and vasodilation nih.gov.

Specifically, 13,14-EpDPE has been demonstrated to activate rat coronary smooth muscle BKCa channels and dilate coronary microvessels with comparable efficacy to 11,12-EET, another epoxy fatty acid nih.gov. Furthermore, 13,14-EpDPE has shown significantly higher potency (1000-times) than EETs in activating BKCa channels in porcine coronary myocytes and rat small coronary arterioles nih.gov. This suggests a potentially significant role for this compound in regulating coronary blood flow. EpDPEs and EpETEs have also been shown to protect the heart with potent anti-arrhythmic actions in rat cardiomyocytes nih.gov.

Investigation of Central Nervous System Distribution in Animal Models

The distribution of EpDPEs, including this compound, within the central nervous system (CNS) has been investigated in animal models, notably rats. DHA epoxides, the parent class of this compound, are present in considerable amounts in the rat CNS researchgate.netnih.gov. While 7,8-EpDPE is the most abundant EpDPE regioisomer in neural tissues, accounting for 85-90% of the total, 13,14-EpDPE has demonstrated the most potent anti-nociceptive effect in a rat model of inflammation-associated pain nih.govresearchgate.net.

The levels of PUFA epoxides, including EpDPEs, in plasma and spinal cord were found to be stabilized by the administration of soluble epoxide hydrolase (sEH) inhibitors in a rat model of diabetic neuropathic pain, augmenting their effectiveness in reducing pain nih.gov. This highlights the role of sEH in the metabolism of this compound in the CNS nih.govresearchgate.net. Studies using mouse models have also analyzed DHA epoxides and diols, including the this compound/DiHDPE ratio, in the context of sEH inhibition and exposure to substances like tobacco smoke escholarship.org.

Targeted Lipidomic Approaches in Biological Samples

Targeted lipidomics is a crucial analytical approach for the identification and quantification of specific lipid species, such as this compound, in biological samples lcms.cznih.govlcms.cz. This method is hypothesis-driven and focuses on analyzing a selected group of lipids, often used for validation or routine analysis in research lcms.cz.

Techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly using triple quadrupole mass spectrometers (LC-QqQ/MS), are commonly employed for targeted lipidomic analysis of oxylipins, including EpDPEs nih.govnih.gov. These methods offer high sensitivity, essential for detecting lipids present at low concentrations (e.g., 10 pM to 100 nM in plasma) nih.gov.

Targeted lipidomics has been used to profile oxylipins in various biological matrices, including plasma and tissues such as liver, kidney, brain, heart, and lung in mouse models nih.gov. This allows for the characterization of lipid profiles in response to dietary interventions, genetic modifications, or exposure to specific compounds escholarship.orgnih.govaacrjournals.org. For instance, targeted lipidomics has been used to analyze plasma oxylipin changes in a mouse xenograft model of renal cell carcinoma treated with DHA and regorafenib (B1684635) aacrjournals.org. It has also been applied to quantify EpDPEs produced within milk fat globules researchgate.net.

The analysis of epoxide-to-diol ratios, such as the this compound/DiHDPE ratio, using targeted lipidomics can serve as markers for sEH activity and drug target engagement in animal models escholarship.org. Comprehensive targeted methods can quantify a wide range of oxylipins, providing a broader understanding of the lipid mediator landscape in a single sample lcms.czuni-wuppertal.de.

Below is a table summarizing some research findings related to this compound from the search results:

| Research Area | Model System | Key Finding | Source |

| Cardiovascular Function | Rat coronary smooth muscle | Activates BKCa channels, dilates coronary microvessels nih.gov. | nih.gov |

| Cardiovascular Function | Porcine coronary myocytes, Rat small coronary arterioles | 1000-times more potent than EETs in activating BKCa channels nih.gov. | nih.gov |

| Central Nervous System | Rat brain and spinal cord | Present in considerable amounts researchgate.netnih.gov. | researchgate.netnih.gov |

| Central Nervous System | Rat model of inflammation-associated pain | Most potent anti-nociceptive effect among EpDPEs nih.govresearchgate.net. | nih.govresearchgate.net |

| Central Nervous System | Rat model of diabetic neuropathic pain | Levels stabilized by sEH inhibitors, augmenting pain reduction nih.gov. | nih.gov |

| Targeted Lipidomics | Mouse plasma and tissues | Profiling of oxylipins, including EpDPEs, in response to diet and other factors nih.gov. | nih.gov |

| Targeted Lipidomics | Mouse xenograft model (RCC) | Analysis of plasma oxylipin changes with DHA and regorafenib treatment aacrjournals.org. | aacrjournals.org |

| Targeted Lipidomics | Milk fat globules | Production of this compound observed researchgate.net. | researchgate.net |

| Targeted Lipidomics (Epoxide/Diol Ratios) | Mouse models (sEH inhibition, tobacco smoke) | This compound/DiHDPE ratio used as a marker for sEH activity and drug target engagement escholarship.org. | escholarship.org |

| Metabolism | Human sEH | Substrate for human sEH nih.govresearchgate.net. | nih.govresearchgate.net |

Interactions and Crosstalk with Other Lipid Mediators

Relationship with Epoxyeicosatrienoic Acids (EETs) and Epoxyeicosatetraenoic Acids (EpETEs)

13(14)-EpDPE belongs to the family of EpDPEs, which are primarily generated from the omega-3 PUFA DHA via CYP450 epoxygenases. google.comfrontiersin.orgnih.govnih.gov Similarly, epoxyeicosatrienoic acids (EETs) are produced from arachidonic acid (ARA), an omega-6 PUFA, and epoxyeicosatetraenoic acids (EpETEs) are derived from eicosapentaenoic acid (EPA), another omega-3 PUFA, also through CYP450 epoxygenase activity. google.comfrontiersin.orgnih.govnih.gov These epoxy fatty acids (EpFAs) represent a major class of CYP450-derived oxylipins.

In the context of seizures, the levels of EpDPE regioisomers were found to decrease, while the sum of EpETE regioisomers increased. nih.gov This suggests differential regulation of these omega-3 derived epoxides under certain conditions. While this compound is a specific EpDPE regioisomer, its relationship with EETs and EpETEs is primarily viewed through their common origin from PUFAs via CYP450 enzymes and their collective analysis in lipidomics studies to understand broader patterns of lipid mediator metabolism.

Interplay with Dihydroxy Metabolites (DiHDPEs, DHETs, DiHOMEs)

A significant aspect of the metabolism of epoxy fatty acids, including this compound, is their hydrolysis by soluble epoxide hydrolase (sEH) into corresponding dihydroxy metabolites. frontiersin.orgresearchgate.netdovepress.com For EpDPEs, this hydrolysis results in the formation of dihydroxydocosapentaenoic acids (DiHDPEs). researchgate.netdovepress.com Similarly, EETs are converted to dihydroxyeicosatrienoic acids (DHETs), and epoxyoctadecenoic acids (EpOMEs), derived from linoleic acid (LA), are metabolized to dihydroxyoctadecenoic acids (DiHOMEs) by sEH and microsomal epoxide hydrolase (mEH). frontiersin.orgresearchgate.netdovepress.com

The enzymatic activity of sEH plays a critical role in regulating the levels of epoxy fatty acids and their corresponding diols. Inhibition of sEH leads to increased levels of EpFAs due to reduced hydrolysis, often with a concomitant decrease in the levels of their dihydroxy metabolites. nih.govresearchgate.netdovepress.com This inverse relationship between epoxides and diols highlights the crucial role of sEH in modulating the biological activities attributed to these lipid mediators. While EpFAs are often considered to have beneficial or anti-inflammatory properties, their dihydroxy metabolites can have reduced bioactivity or even pro-inflammatory effects. frontiersin.orgresearchgate.netdovepress.com

Studies have measured levels of this compound and its corresponding diol, 13,14-DiHDPE, alongside other epoxides and diols. For instance, in a study on COVID-19 patients, the effect sizes (fold-difference compared to controls) for this compound and 13,14-DiHDPE were reported as 0.75 and 0.61, respectively, indicating lower levels in COVID-19 patients compared to controls. ucanr.edu

The interplay between this compound and DiHDPEs is a direct metabolic relationship governed by sEH activity. The levels of DHETs and DiHOMEs, while not direct metabolites of this compound, are also part of the broader picture of sEH-regulated lipid metabolism and are often analyzed in parallel to provide a comprehensive view of oxylipin profiles.

Influence of Dietary Polyunsaturated Fatty Acid Background on this compound Levels

Research has demonstrated that supplementation with omega-3 PUFAs or consumption of diets rich in EPA and DHA leads to increased levels of EpDPEs, including specific regioisomers like 19,20-EpDPE and 16,17-EpDPE, in various tissues and plasma. nih.govnih.govresearchgate.net While one study noted no significant effect on total DHA-derived metabolites in plasma after LC n-3 PUFA treatment despite increased erythrocyte membrane DHA, others have shown clear increases in specific EpDPEs. nih.govnih.govresearchgate.net

For example, supplementation with 4 g per day of omega-3 PUFAs in healthy human adults doubled the plasma content of 19,20-EpDPE and 16,17-EpDPE. nih.gov Studies in rats fed a diet rich in EPA and DHA also showed substantial increases in 19,20-EpDPE, 16,17-EpDPE, and 17,18-EpETE in plasma and various organs. nih.gov These findings underscore the direct link between dietary omega-3 PUFA intake and the circulating and tissue levels of this compound and other related epoxides.

Cross-Regulation with Other Oxylipin Synthesis Pathways (e.g., COX, LOX)

Lipid mediators are generated from PUFAs through several enzymatic pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. nih.govmdpi.comdovepress.comnih.gov These pathways produce a diverse array of oxylipins with distinct biological activities. While this compound is a product of the CYP450 pathway, its presence and levels are part of the broader oxylipin profile that results from the interplay of these different enzymatic systems acting on available PUFA substrates.

Studies investigating oxylipin profiles in various conditions often measure metabolites from all three major pathways to gain a comprehensive understanding of the lipid mediator landscape. For instance, research on tendon overuse examined changes in inflammatory eicosanoid metabolites from COX and LOX pathways alongside CYP-pathway derived epoxides. biorxiv.org Similarly, studies on the effects of exercise and dietary interventions analyze oxylipins generated by COX, LOX, and CYP pathways from different PUFAs. mdpi.comnih.gov

Research findings often present data on the levels of oxylipins from different pathways, allowing for comparisons and the identification of shifts in the lipid mediator profile. For example, a study on celecoxib (B62257) use and circulating oxylipins measured individual oxylipin levels from COX, LOX, and CYP450 pathways, noting differential effects on metabolites from these distinct routes. nih.gov

Table: Selected Oxylipin Levels in Plasma (nM)

| Oxylipin | PUFA Source | Pathway | Placebo (n=95) Median (IQR) | Intervention (n=94) Median (IQR) | p-value |

| This compound | 22:6n-3 | CYP450 | 0.13 (0.07–0.23) | 0.17 (0.09–0.35) | 0.094 |

| 16(17)-EpDPE | 22:6n-3 | CYP450 | 0.16 (0.09–0.31) | 0.19 (0.10–0.36) | 0.320 |

| 19(20)-EpDPE | 22:6n-3 | CYP450 | 0.35 (0.21–0.65) | 0.43 (0.23–0.81) | 0.287 |

| 7,8-DiHDPE | 22:6n-3 | sEH | 0.09 (0.05–0.13) | 0.09 (0.06–0.13) | 0.585 |

| 5(6)-EpETrE | ω-6 | CYP450 | - | - | 0.045 |

| 12(13)-EpOME | ω-6 | CYP450 | - | - | 0.023 |

| 11,12-DiHETE | ω-3 | sEH | - | - | 0.042 |

| 17(18)-EpETE | ω-3 | CYP450 | - | - | 0.047 |

Note: Data extracted from a study on celecoxib use, showing median plasma oxylipin levels in placebo vs. intervention groups. nih.gov Only selected oxylipins with reported values or significant differences are included for illustrative purposes.

Table: Effect Size of Selected Oxylipins in COVID-19 Patients vs. Controls

| Oxylipin | PUFA Source | Pathway | Effect Size (Fold-Difference) |

| This compound | DHA | CYP450 | 0.75 |

| 13,14-DiHDPE | DHA | sEH | 0.61 |

| 7(8)-EpDPE | DHA | CYP450 | 1.04 |

| 7,8-DiHDPE | DHA | sEH | 5.94 |

| 10(11)-EpDPE | DHA | CYP450 | 0.88 |

| 10,11-DiHDPE | DHA | sEH | 0.76 |

| 16(17)-EpDPE | DHA | CYP450 | 0.74 |

| 16,17-DiHDPE | DHA | sEH | 0.81 |

| 19(20)-EpDPE | DHA | CYP450 | 3.28 |

| 19,20-DiHDPE | DHA | sEH | 0.38 |

| 9(10)-EpOME | LA | CYP450 | 9.23 |

| 9,10-DiHOME | LA | sEH | 17.94 |

| 12(13)-EpOME | LA | CYP450 | 10.05 |

| 12,13-DiHOME | LA | sEH | 14.12 |

| 8(9)-EpETrE | AA | CYP450 | 11.01 |

| 11(12)-EpETrE | AA | CYP450 | 11.41 |

Note: Data extracted from a study on COVID-19, showing the mean fold-difference in oxylipin levels between COVID-positive patients and controls. ucanr.edu * indicates p < 0.0001. Only selected oxylipins are included.

Future Research Directions and Translational Perspectives

Elucidation of Novel Receptors and Direct Cellular Targets for 13(14)-EpDPE

Despite evidence suggesting that epoxy-fatty acids like epoxyeicosatrienoic acids (EETs), structurally related to EpDPEs, act via receptor-mediated mechanisms, the specific receptors for many of these compounds, including this compound, remain largely unidentified. While some studies suggest that EETs may act through G protein-coupled receptors (GPCRs) or modulate ion channels such as BKCa channels, the direct high-affinity receptor(s) for this compound have not been definitively cloned or characterized nih.govucanr.edu. This compound is a potent activator of coronary BKCa channels, demonstrating comparable efficacy to 11,12-EET and significantly higher potency than EETs in certain vascular preparations nih.gov. Future research should prioritize the identification and characterization of specific protein receptors or direct cellular targets that mediate the diverse actions attributed to this compound. This could involve advanced proteomic approaches, ligand-binding studies, and the use of genetically modified cell lines or animal models. Understanding these interactions at a molecular level is crucial for deciphering the precise signaling cascades initiated by this compound.

Comprehensive Mapping of this compound Signaling Networks

Beyond initial target interactions, a thorough understanding of the downstream signaling networks activated or modulated by this compound is essential. Research on related epoxy-fatty acids indicates their involvement in modulating various pathways, including those related to calcium handling, inflammation, and cell proliferation nih.govucanr.edu. For instance, EETs have been shown to activate PPARγ transcription activity and inhibit IκB kinase, leading to reduced NF-κB activation and subsequent downregulation of pro-inflammatory mediators ucanr.edu. Given that this compound has demonstrated anti-inflammatory and anti-hyperalgesic effects, future studies should aim to comprehensively map the intracellular signaling cascades, protein-protein interactions, and transcriptional changes influenced by this compound in different cell types and physiological contexts nih.govcaymanchem.com. This will provide insights into how its initial interactions translate into broader cellular and physiological outcomes.

Understanding Stereoselective Actions and Regioisomer-Specific Effects

DHA can be epoxidized at multiple double bond positions by cytochrome P450 epoxygenases, leading to the formation of several EpDPE regioisomers, including 4(5)-, 7(8)-, 10(11)-, 13(14)-, 16(17)-, and 19(20)-EpDPE frontiersin.orgfrontiersin.orgphysiology.org. Furthermore, each of these regioisomers can exist as a pair of enantiomers due to the chiral nature of the epoxide ring nih.gov. While this compound has shown potent activity in certain assays, other regioisomers like 7(8)-EpDPE are more abundant in some tissues, such as neural tissues, although this compound exhibits more potent anti-nociceptive effects nih.gov. The biological activity and potency can vary significantly between different regioisomers and their respective enantiomers nih.gov. Future research needs to systematically investigate the distinct biological activities, metabolic profiles, and target interactions of each EpDPE regioisomer and their stereoisomers. This will help to determine if the observed effects are specific to this compound or shared with other EpDPEs, and whether stereochemistry plays a critical role in their biological functions.

Exploration of this compound in Specific Physiological Contexts beyond Current Knowledge

Current research has implicated this compound and other EpDPEs in roles related to pain, inflammation, and vascular function nih.govcaymanchem.commedchemexpress.com. They have also been detected in contexts such as pregnancy and potentially in neurodegenerative diseases diva-portal.orgresearchgate.net. For example, this compound levels were found to be increased in plasma with certain dietary interventions mdpi.com. EpDPEs are also being explored for their potential in inhibiting angiogenesis and tumor growth caymanchem.com. Future studies should expand the investigation of this compound's roles in a wider range of physiological and pathophysiological conditions. This could include exploring its involvement in neurological disorders, metabolic diseases, cardiovascular health beyond vasodilation, and immune responses. Understanding its endogenous levels and fluctuations in these contexts will be crucial for assessing its potential as a biomarker or therapeutic target.

Development of Advanced Analytical Techniques for Enhanced Spatial and Temporal Resolution of this compound Dynamics

Accurate quantification and spatial localization of lipid mediators like this compound in biological samples present significant analytical challenges, particularly due to their low concentrations and the presence of numerous isomers researchgate.netacs.org. Current methods often involve techniques like liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) researchgate.netacs.orgnih.gov. However, resolving and quantifying all EpDPE regioisomers and enantiomers, especially in complex biological matrices, remains challenging acs.org. Future research requires the development and application of more advanced analytical techniques offering enhanced sensitivity, spatial resolution, and temporal resolution. This includes methods that can distinguish between different isomers and enantiomers, allow for in situ measurements in tissues, and enable the tracking of this compound dynamics in real-time in biological systems. Improvements in analytical methodology will be critical for accurately measuring this compound levels in various biological compartments and understanding its metabolic fate and turnover.

The table below summarizes some analytical parameters for this compound from a quantitative profiling method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | IS Response (%) |

| 13,14-EpDPE | 343.10 | 193.00 | 30 | 10 | 13.56 | 0.208 | 0.069 | 100 |

Data extracted from a quantitative profiling method for oxylipins nih.gov. Note: IS Response (%) is relative to the internal standard.

Further development in this area will be vital for advancing the understanding of this compound's biological roles and translational potential.

Q & A

Q. How does this compound exert its antihyperalgesic effects in preclinical models?

- The compound modulates pain signaling by binding to transient receptor potential (TRP) channels and inhibiting pro-inflammatory mediators like TNF-α and IL-5. In neuropathic pain models, it reduces mechanical allodynia by suppressing spinal microglial activation . Researchers should use von Frey filaments or Hargreaves tests to quantify behavioral responses, paired with ELISA for cytokine profiling .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- High-resolution mass spectrometry (HRMS) or LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. Internal standards (e.g., deuterated EpDPE analogs) ensure quantification accuracy. For tissue samples, solid-phase extraction (SPE) using C18 columns is critical to minimize matrix interference .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s anti-inflammatory efficacy across different disease models?

- Contradictions arise from model-specific factors (e.g., DSS-induced colitis vs. neuropathic pain) . To address this, employ a multi-omics approach:

Transcriptomics : Compare gene expression profiles (e.g., NF-κB pathways) across models.

Metabolomics : Quantify downstream lipid mediators (e.g., resolvins) to assess pathway specificity.

Dose-response studies : Test varying concentrations (1–50 µM) to identify model-dependent thresholds .

Q. What experimental controls are essential when investigating this compound’s vasorelaxative activity in isolated vascular tissues?

- Include:

- Negative controls : Tissues pre-treated with soluble epoxide hydrolase (sEH) inhibitors to prevent metabolite degradation.

- Positive controls : Sodium nitroprusside or acetylcholine to validate endothelial function.

- Pharmacological blockers : TRPV4 antagonists (e.g., HC-067047) to isolate channel-specific effects .

Q. How can researchers address variability in this compound bioavailability during in vivo studies?

- Use nanoemulsion formulations to enhance solubility and stability. Monitor plasma half-life via serial blood sampling and LC-MS. For tissue distribution studies, employ radiolabeled [³H]-13(14)-EpDPE and autoradiography .

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical trials?

- Apply mixed-effects models to account for inter-animal variability. For non-linear responses (e.g., U-shaped curves), use segmented regression or Bayesian hierarchical modeling. Report 95% confidence intervals and effect sizes to enhance reproducibility .

Data Interpretation and Validation

Q. How should researchers validate the specificity of this compound’s angiogenic inhibition in tumor models?

- Combine genetic (siRNA knockdown of CYP450 isoforms) and pharmacological (sEH inhibitors) approaches. Validate using Matrigel tube formation assays and correlate results with tumor microvessel density (CD31 staining) .

Q. What steps are critical for replicating this compound’s effects in human cell lines, given interspecies metabolic differences?

- Use primary human endothelial cells or hepatocytes instead of rodent lines. Pre-treat cells with CYP450 inducers (e.g., rifampicin) to mimic enzymatic activity. Cross-validate findings with clinical biopsies .

Ethical and Methodological Best Practices

Q. How can researchers ensure ethical compliance when using this compound in animal studies?

Q. What archival practices are recommended for raw data from this compound studies?

- Store raw LC-MS/MS files in open-access repositories (e.g., MetaboLights). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Include experimental parameters (e.g., column type, gradient) to enable replication .

Tables for Reference

| Parameter | Recommended Method | Evidence Source |

|---|---|---|

| Synthesis purity | Reverse-phase HPLC (>98% by area) | |

| Bioactivity validation | TRPV4 knockout murine models | |

| Data archiving | MetaboLights (Dataset MTBLSXXXX) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.